

Colterol Hydrochloride: Application Notes and Protocols for Isolated Organ Bath Experiments

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Compound of Interest

Compound Name: *Colterol hydrochloride*

Cat. No.: B583586

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Introduction

Colterol hydrochloride is a potent beta-adrenergic agonist with a higher affinity for β_2 -adrenoceptors than β_1 -adrenoceptors.^{[1][2]} As a bronchodilator, it is the active metabolite of the prodrug bitolterol mesylate.^[3] Colterol's primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in the relaxation of smooth muscle, particularly in the bronchioles, making it a subject of interest in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).^[3] Isolated organ bath experiments are classical pharmacological tools that provide a controlled ex vivo environment to characterize the physiological and pharmacological effects of compounds like Colterol on specific tissues.^[4] These assays are crucial for determining key pharmacological parameters such as potency (EC50), efficacy (Emax), and receptor-specific interactions through antagonist studies (pA2).

Pharmacological Profile of Colterol Hydrochloride

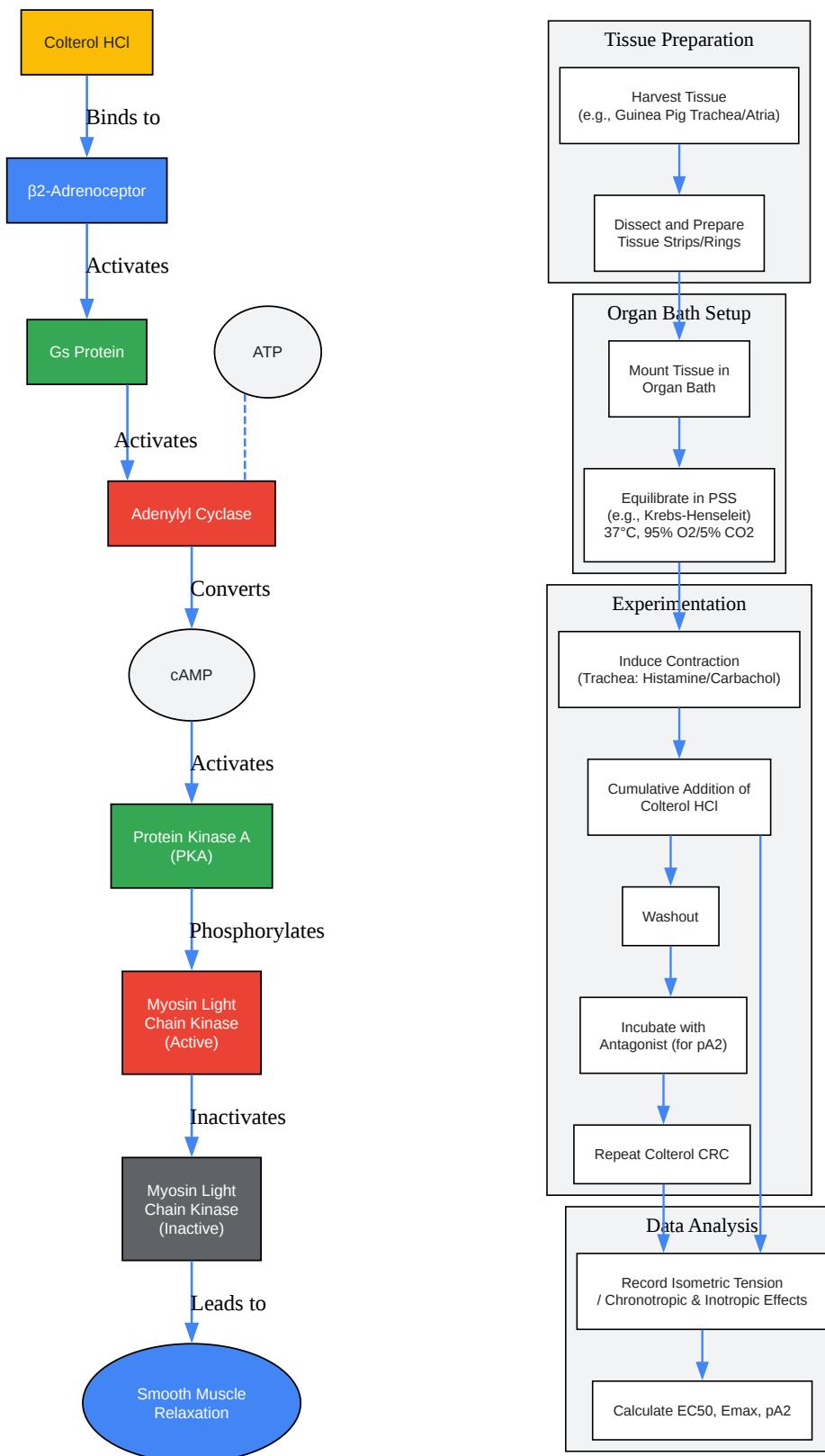
Colterol is a non-selective β -adrenergic agonist, though it exhibits a greater affinity for the β_2 -adrenoceptor subtype, which is predominantly found in bronchial smooth muscle. Its interaction with β_1 -adrenoceptors, primarily located in the heart, can lead to cardiac stimulation.

Table 1: Receptor Binding Affinity of Colterol

Receptor Subtype	IC50 (nM)	Tissue Source
β1-adrenoceptor	645	Heart[1][2]
β2-adrenoceptor	147	Lung[1][2]

Signaling Pathway of Colterol in Smooth Muscle Relaxation

The binding of Colterol to β2-adrenoceptors on the surface of smooth muscle cells initiates a G-protein-coupled signaling cascade, leading to muscle relaxation.



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- 4. Evidence that presynaptic beta-receptors account for the low affinity site in Schild plots for beta-adrenergic antagonists in the field stimulated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
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